molecular formula C10H13NO B049001 Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) CAS No. 118718-53-9

Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)

Cat. No. B049001
CAS RN: 118718-53-9
M. Wt: 163.22 g/mol
InChI Key: YJXOAYQTLQLQTH-UHFFFAOYSA-N
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Description

Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI), also known as CPT, is a chemical compound that belongs to the class of pyrroles. It is a heterocyclic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) is not fully understood. However, studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various biochemical and physiological effects. In vitro studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses antimicrobial and antifungal properties. In vivo studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses anti-inflammatory properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to possess potential anticancer properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA.

Advantages and Limitations for Lab Experiments

Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various advantages and limitations for lab experiments. One advantage is its potential use as a building block for the synthesis of various organic compounds. Another advantage is its potential use in the treatment of various diseases. One limitation is its low yield through various synthesis methods. Another limitation is the lack of understanding of its mechanism of action.

Future Directions

There are various future directions for the study of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). One direction is the investigation of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). Additionally, further studies are needed to optimize the synthesis method of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) to increase its yield.

Synthesis Methods

The synthesis of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) can be achieved through various methods, including the reaction of 3-methylcyclopentanone with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 3-methylcyclopentanone with diethyl malonate in the presence of sodium ethoxide. Another method involves the reaction of 3-methylcyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The yield of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) through these methods ranges from 30-70%.

Scientific Research Applications

Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been widely studied for its potential applications in various fields of science. In chemistry, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been used as a building block for the synthesis of various organic compounds. In biology, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential anticancer properties. In medicine, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

118718-53-9

Product Name

Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-1-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7-6-11(8(2)12)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3

InChI Key

YJXOAYQTLQLQTH-UHFFFAOYSA-N

SMILES

CC1=CN(C2=C1CCC2)C(=O)C

Canonical SMILES

CC1=CN(C2=C1CCC2)C(=O)C

synonyms

Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl- (9CI)

Origin of Product

United States

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